5-Ethyl-1-heptanol

Übersicht

Beschreibung

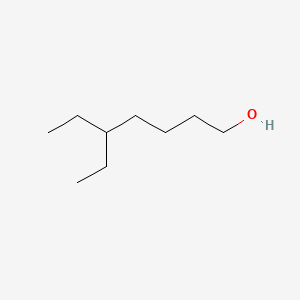

5-Ethyl-1-heptanol is a chemical compound with the molecular formula C10H22O . It is also known by other names such as 1-Heptanol, 5-ethyl-5-methyl-, 5-Ethyl-5-methylheptan-1-ol, and 5,5-diethyl-1-hexanol .

Synthesis Analysis

The synthesis of 5-Ethyl-1-heptanol or similar compounds typically involves esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 5-Ethyl-1-heptanol molecule contains a total of 29 bonds. There are 9 non-H bonds, 6 rotatable bonds, 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis

Alcohols like 5-Ethyl-1-heptanol can undergo oxidation reactions to produce aldehydes, ketones, and carboxylic acids . The oxidizing agent used in these reactions is normally a solution of sodium or potassium dichromate (VI) acidified with dilute sulfuric acid .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Ethyl-1-heptanol include its molecular weight, boiling temperature, critical temperature, critical pressure, density, and enthalpy .Wissenschaftliche Forschungsanwendungen

Rheological and Dielectric Properties

- Monohydroxy alcohols like 5-methyl-3-heptanol exhibit unique relaxational behavior, which is intermediate between large and small Debye processes. This is significant for understanding the dynamics of molecular interactions in such compounds (Gainaru et al., 2014).

Supramolecular Structures and Confinement Effects

- The molecular dynamics and hydrogen-bonding patterns of monohydroxy alcohols, including similar compounds to 5-Ethyl-1-heptanol, change significantly when confined in nanoscale pores. This has implications for nanotechnology and materials science (Talik et al., 2020).

Surface Tension and Heat Transfer

- The addition of compounds like 1-heptanol to water influences the surface tension, which is crucial in heat transfer applications. This knowledge can be applied in enhancing the efficiency of heat exchangers (Kumar et al., 2020).

Binary Mixture Thermophysical Properties

- The study of binary mixtures containing compounds like 1-heptanol reveals significant insights into molecular interactions. This is vital for the development of new materials and understanding solution properties (Sandhya et al., 2017).

Glass Forming and Structural Behavior

- Monohydroxy alcohols, similar to 5-Ethyl-1-heptanol, show anomalous behavior near specific temperatures, possibly due to hydrogen bond cooperativity. This has implications for understanding the glass-forming processes and material properties (Bauer et al., 2013).

Catalysis and Chemical Reactions

- Research into catalysis, particularly in the production of higher alcohols like 2-ethyl-1-hexanol from ethanol, demonstrates the potential for sustainable chemical processes. This research is essential for developing environmentally friendly industrial practices (Patel et al., 2015).

Infrared Spectroscopy and Molecular Structure

- Infrared spectroscopy of heptanol isomers, including studies on branching effects, provides deep insights into molecular structure and aggregation in associating systems. This is crucial for the design and synthesis of complex organic molecules (Serra et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-ethylheptan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-3-9(4-2)7-5-6-8-10/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJBFVJUMYSMJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626148 | |

| Record name | 5-Ethylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

998-65-2 | |

| Record name | 5-Ethylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dioxolane, 4-[(phenylmethoxy)methyl]-](/img/structure/B3059339.png)